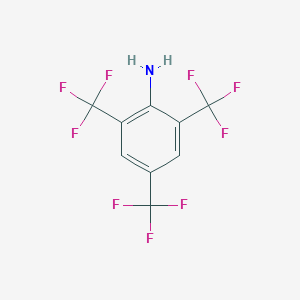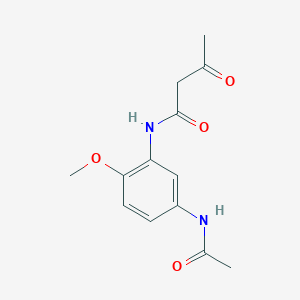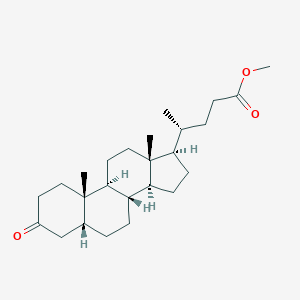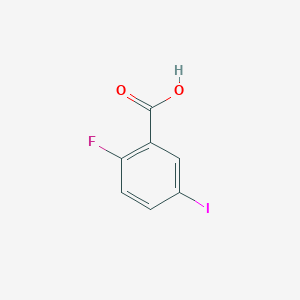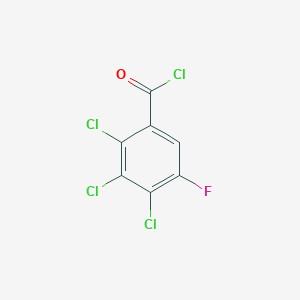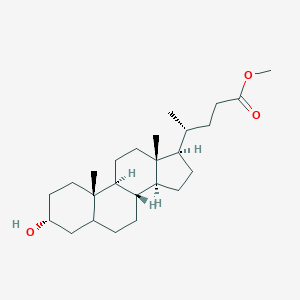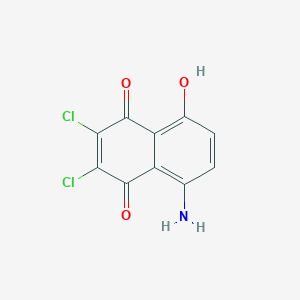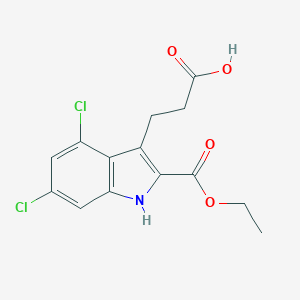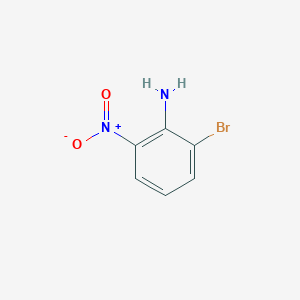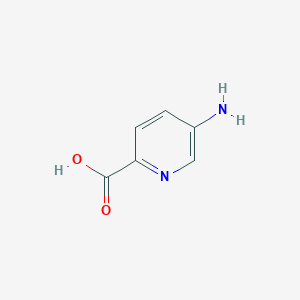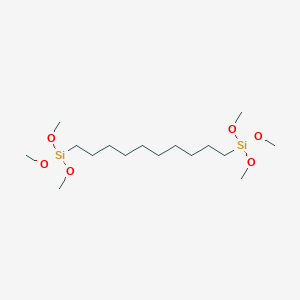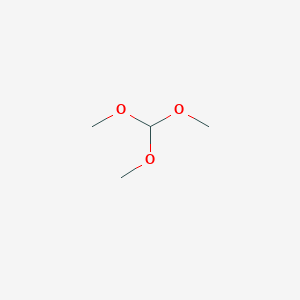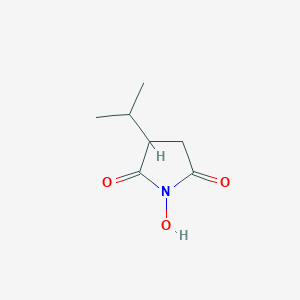
1-Hydroxy-3-propan-2-ylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-N-hydroxysuccinimide is an organic compound that belongs to the class of N-hydroxysuccinimide derivatives These compounds are known for their utility in various biochemical applications, particularly in the formation of active esters used in peptide synthesis and bioconjugation techniques
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-N-hydroxysuccinimide typically involves the reaction of succinic anhydride with isopropylamine, followed by the introduction of a hydroxylamine group. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the process is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 3-isopropyl-N-hydroxysuccinimide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-isopropyl-N-hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted succinimide compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-isopropyl-N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-isopropyl-N-hydroxysuccinimide involves its ability to form stable active esters with carboxylic acids. These active esters can then react with amines to form amides, which are essential in peptide synthesis and bioconjugation. The molecular targets include carboxyl and amine groups on proteins and other biomolecules, facilitating their modification and labeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-hydroxysuccinimide: A widely used reagent in peptide synthesis and bioconjugation.
N-hydroxysulfosuccinimide: A water-soluble analog of N-hydroxysuccinimide, often used in aqueous reactions.
N-hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis and catalysis.
Uniqueness
3-isopropyl-N-hydroxysuccinimide is unique due to the presence of the isopropyl group, which can influence its reactivity and solubility. This structural variation can lead to different reaction pathways and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
121757-21-9 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
1-hydroxy-3-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5-3-6(9)8(11)7(5)10/h4-5,11H,3H2,1-2H3 |
InChI-Schlüssel |
WIGWKTBHGPGHKY-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=O)N(C1=O)O |
Kanonische SMILES |
CC(C)C1CC(=O)N(C1=O)O |
Synonyme |
2,5-Pyrrolidinedione,1-hydroxy-3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


